molecular formula C14H14BrN5O2 B6753803 3-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)-1H-pyridin-2-one

3-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)-1H-pyridin-2-one

Cat. No.: B6753803
M. Wt: 364.20 g/mol
InChI Key: FFNJQZRMIZUOEJ-UHFFFAOYSA-N
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Description

3-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)-1H-pyridin-2-one is a complex organic compound featuring a pyridinone core substituted with a bromo group and a triazolopyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)-1H-pyridin-2-one typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a hydrazine derivative and a suitable diketone, the triazolopyrazine ring can be formed via a condensation reaction.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Bromination: The bromine atom is typically introduced via electrophilic bromination, using reagents such as bromine or N-bromosuccinimide (NBS).

    Coupling with Pyridinone: The final step involves coupling the triazolopyrazine moiety with the pyridinone core, which can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the triazolopyrazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group or the triazolopyrazine ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions (e.g., using a palladium catalyst in a Suzuki coupling reaction).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in binding studies. Its structural features make it a candidate for investigating biological pathways involving pyridinone and triazolopyrazine moieties.

Medicine

Medicinally, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)-1H-pyridin-2-one exerts its effects would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The triazolopyrazine moiety may bind to specific protein sites, while the pyridinone core could interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)-1H-pyridin-2-one: Unique due to its specific substitution pattern and potential biological activities.

    Other Triazolopyrazine Derivatives: Compounds with similar core structures but different substituents, which may exhibit different biological activities.

    Pyridinone Derivatives: Compounds with a pyridinone core but lacking the triazolopyrazine moiety, which may have different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of a brominated pyridinone core with a cyclopropyl-substituted triazolopyrazine moiety. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O2/c15-10-5-9(6-16-13(10)21)14(22)19-3-4-20-11(7-19)17-18-12(20)8-1-2-8/h5-6,8H,1-4,7H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNJQZRMIZUOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2CCN(C3)C(=O)C4=CNC(=O)C(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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